![molecular formula C7H9F3N2O3 B2400486 N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate CAS No. 2171815-05-5](/img/structure/B2400486.png)
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate
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Overview
Description
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O3 and a molecular weight of 226.16 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is 1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .Physical And Chemical Properties Analysis
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a powder that is stored at room temperature .Scientific Research Applications
Crosslinking Agent
This compound is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors . This application is particularly useful in the field of materials science, where it can help to create materials with unique properties.
Synthesis of Maleimide-Functionalized Heparin Hydrogels
The compound plays a crucial role in the synthesis of maleimide-functionalized heparin hydrogels . By introducing maleimide functional groups to molecules, it enables subsequent bioconjugation. This has significant implications in the field of biomedical engineering, particularly in the development of drug delivery systems.
Thiol-Reactive Cross-Linking Agent
“N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate” is a thiol-reactive cross-linking agent . This property makes it valuable in various biochemical and biophysical studies, especially those involving protein-protein interactions.
Development of Growth Factor Delivery Systems
The compound has been used in the development of growth factor delivery systems . These systems are crucial in regenerative medicine and tissue engineering, as they help to control the release of growth factors that promote cell proliferation and differentiation.
Radiotracer Synthesis for Thiol-Mediated Protein Labelling
The compound has been used in the synthesis of radiotracers for thiol-mediated protein labelling . This application is particularly relevant in the field of molecular imaging and diagnostics.
Biochemical Research
Given its reactivity and functional groups, “N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate” is a valuable tool in various areas of biochemical research .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate are not mentioned in the available resources, its use as a crosslinking agent in the synthesis of maleimide-functionalized heparin hydrogels suggests potential applications in the field of biotechnology and materials science .
properties
IUPAC Name |
N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCKMLHWRTLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate |
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